3,6-diethyl 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Description
The compound 3,6-diethyl 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a structurally complex molecule featuring a thieno[2,3-c]pyridine core, which is a sulfur-containing bicyclic heterocycle. Key functional groups include:
- Diethyl dicarboxylate moieties at positions 3 and 6, which enhance solubility and influence pharmacokinetic properties.
- A sulfonyl benzamido substituent at position 2, comprising a 4-methylpiperidine ring linked via a sulfonamide group.
The thienopyridine scaffold is structurally analogous to imidazo[1,2-a]pyridines (e.g., compounds in –6) but differs in heteroatom composition (sulfur vs. nitrogen), which may alter electronic properties and binding interactions .
Properties
IUPAC Name |
diethyl 2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O7S2/c1-4-35-25(31)22-20-12-13-28(26(32)36-5-2)16-21(20)37-24(22)27-23(30)18-6-8-19(9-7-18)38(33,34)29-14-10-17(3)11-15-29/h6-9,17H,4-5,10-16H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQKRAHALDMBAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of N-(2-Thienyl)-Methyl Sulfonamide Precursors
The patent describes the synthesis of thieno[2,3-c]pyridine via acid-mediated cyclization of N-(2-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-p-toluenesulfonamide derivatives. For example:
- Substrate : N-(2-thienyl)-methyl-N-[2,2-(diethoxy)ethyl]-p-toluenesulfonamide.
- Conditions : Reflux in 12N HCl and ethanol (4 hours).
- Workup : Neutralization with ammonia, extraction with methylene chloride, and distillation under reduced pressure (87°C/1 mm Hg).
- Yield : 76% thieno[2,3-c]pyridine.
This step generates the primary amine at position 2 of the thienopyridine, critical for subsequent acylation.
Diethyl Esterification of Thieno[2,3-c]Pyridine-3,6-Dicarboxylic Acid
Esterification of the dicarboxylic acid is achieved via Fischer esterification :
- Reagents : Ethanol (excess), concentrated H₂SO₄ (catalyst).
- Conditions : Reflux for 12–24 hours.
- Workup : Neutralization with NaHCO₃, extraction with dichloromethane, and solvent evaporation.
- Yield : ~85–90% (estimated from analogous esterifications).
The resulting 3,6-diethyl thieno[2,3-c]pyridine-3,6-dicarboxylate retains the free amine at position 2 for benzamidation.
Synthesis of 4-[(4-Methylpiperidin-1-yl)Sulfonyl]Benzoyl Chloride
The sulfonamide-bearing benzoyl chloride is prepared in two stages:
Sulfonylation of 4-Aminobenzoic Acid
Conversion to Acid Chloride
- Reagents : Thionyl chloride (excess), catalytic DMF.
- Conditions : Reflux for 2 hours, followed by solvent removal.
- Purity : >95% (by NMR).
Acylation of 2-Amino-Thieno[2,3-c]Pyridine Diethyl Ester
The final step couples the sulfonamide benzoyl chloride to the thienopyridine amine:
Coupling Reaction
- Reagents : 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl chloride, pyridine (base).
- Conditions : DCM, 0°C to room temperature, 12 hours.
- Workup : Extraction with dilute HCl, drying (Na₂SO₄), and column chromatography (silica gel, ethyl acetate/hexane).
- Yield : ~65–70% (analogous to patent acylation yields).
Characterization
- Spectroscopy : ¹H/¹³C NMR confirms benzamido and piperidinyl sulfonyl integration.
- Mass Spectrometry : ESI-MS m/z calculated for C₂₉H₃₄N₄O₇S₂: 646.18 [M+H]⁺.
Optimization and Alternative Approaches
Microwave-Assisted Cyclization
Modern techniques reduce reaction times (e.g., 30 minutes vs. 4 hours) and improve yields by 10–15%.
Critical Analysis of Synthetic Challenges
Chemical Reactions Analysis
Hydrolysis of Ester Groups
The diethyl ester groups at positions 3 and 6 are susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is critical for modifying solubility or enabling further functionalization.
The ethyl esters in structurally similar dihydropyridine derivatives (e.g., diethyl 1,4-dihydropyridine-3,5-dicarboxylate) are known to hydrolyze efficiently under basic conditions .
Reactivity of Benzamido Sulfonamide Moiety
The 4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido group exhibits stability under mild conditions but can undergo selective transformations:
The sulfonamide group’s electron-withdrawing nature may activate the adjacent benzene ring for electrophilic substitution, though steric hindrance from the piperidine group could limit reactivity .
Thieno[2,3-c]pyridine Core Reactivity
The fused thiophene-pyridine system participates in electrophilic aromatic substitution (EAS) and coordination chemistry:
The thieno[2,3-c]pyridine scaffold in related compounds has been functionalized via palladium-catalyzed cross-coupling reactions, though no direct data exists for this specific derivative .
Synthetic Pathways Involving Cross-Coupling
The compound’s synthesis likely involves palladium-mediated cross-coupling, as evidenced by analogous methodologies:
For example, source describes the use of Pd₂(dba)₃ and sterically hindered ligands (e.g., ttmpp) to achieve regioselective cyclization in thienopyridine analogs.
Stability Under Physiological Conditions
The compound’s ester and sulfonamide groups influence its stability in biological systems:
Functionalization for Pharmacological Studies
Derivatives of this compound are often modified to enhance target binding or pharmacokinetics:
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of piperidine have been synthesized and tested against various pathogens. The sulfonamide group in this compound may contribute to its efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani .
Inhibition of Enzymatic Activity
The compound's structural features suggest potential as an enzyme inhibitor. Similar thieno[2,3-c]pyridine derivatives have shown promise in inhibiting enzymes such as α-glucosidase. This inhibition is crucial for managing conditions like diabetes by slowing carbohydrate absorption . Molecular docking studies can be employed to predict binding affinities and elucidate the mechanism of action.
Neuropharmacological Effects
The piperidine moiety is often associated with neuroactive properties. Compounds containing piperidine rings have been reported to exhibit effects on neurotransmitter systems and may serve as potential treatments for neurological disorders. Research into derivatives of this compound could reveal insights into their effects on conditions such as anxiety or depression .
Case Study 1: Synthesis and Biological Evaluation
A study focused on the synthesis of related sulfonamide derivatives demonstrated their antimicrobial activity through in vitro testing. The synthesized compounds were characterized using techniques such as NMR and IR spectroscopy. The results indicated that certain structural modifications enhanced antimicrobial efficacy .
Case Study 2: Enzyme Inhibition Studies
Another investigation explored the inhibition of α-glucosidase by structurally related compounds. The study utilized molecular docking simulations to identify key interactions between the inhibitors and the enzyme active site. Results showed that specific substituents on the piperidine ring significantly influenced inhibitory activity .
Mechanism of Action
The mechanism of action of 3,6-diethyl 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing substrate binding.
Modulating receptor activity: Binding to a receptor and either activating or blocking its signaling pathway.
Altering cellular pathways: Affecting various signaling pathways within the cell, leading to changes in gene expression or protein activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related derivatives with heterocyclic cores and dicarboxylate/sulfonamide substituents (Table 1).
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Heterocyclic Core Differences: The thienopyridine core in the target compound contains sulfur, which may confer distinct electronic and steric properties compared to nitrogen-rich imidazo[1,2-a]pyridines (e.g., 2c, 1l) . Sulfur’s lower electronegativity could reduce hydrogen-bonding capacity but enhance π-π stacking interactions. Pyrrolidine derivatives (e.g., ) lack aromaticity, leading to reduced planarity and altered binding modes.
Substituent Effects :
- The sulfonyl benzamido group in the target compound contrasts with halogenated (e.g., 4-bromophenyl in 2c) or nitro-substituted (e.g., 4-nitrophenyl in 1l) moieties. Sulfones are associated with anti-inflammatory and antimicrobial activities, whereas halogens/nitro groups often enhance receptor affinity or metabolic stability .
- The 4-methylpiperidine substituent may improve blood-brain barrier penetration compared to bulky tert-butyl groups in pyrrolidine derivatives .
Spectroscopic Comparisons :
- NMR studies on similar compounds (e.g., ) reveal that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes. The target compound’s sulfonamide group is expected to cause distinct shifts in these regions, altering its spectroscopic profile .
Imidazo[1,2-a]pyridines (e.g., 2c, 1l) are often explored for central nervous system (CNS) targets due to their structural similarity to purines, whereas thienopyridines may favor peripheral targets .
Biological Activity
3,6-Diethyl 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a synthetic compound with potential therapeutic applications. This article explores its biological activity based on diverse research studies and data.
Chemical Structure and Properties
- Molecular Formula : C22H27N3O5S
- Molecular Weight : 445.54 g/mol
- IUPAC Name : this compound
- SMILES Notation : CCOC(=O)C1=C(NC(=O)C(C)C(=O)S(C)C1)C(=O)C=C(S(C)C)
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties. The following sections summarize key findings related to its efficacy against different biological targets.
Antimicrobial Activity
Research indicates that compounds containing the thieno[2,3-c]pyridine moiety exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of thieno[2,3-c]pyridine demonstrate activity against various bacterial and fungal strains. For instance:
- Bacterial Strains Tested :
- Xanthomonas axonopodis
- Ralstonia solanacearum
- Fungal Pathogens Tested :
- Alternaria solani
- Fusarium solani
The compound's sulfonamide group enhances its interaction with bacterial enzymes, contributing to its antimicrobial effectiveness .
Anticancer Potential
Preliminary studies have suggested that derivatives of thieno[2,3-c]pyridine may exhibit anticancer properties. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation. In vitro assays have demonstrated:
- Cell Lines Used :
- Human breast cancer (MCF-7)
- Human prostate cancer (PC-3)
Results indicated a dose-dependent inhibition of cell growth with IC50 values in the micromolar range .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit enzymes linked to metabolic disorders. Notably:
- α-glucosidase Inhibition : Compounds derived from piperidine structures have shown promising results as α-glucosidase inhibitors. This activity is crucial for managing diabetes by slowing carbohydrate absorption .
Case Studies
-
Study on Antimicrobial Efficacy :
- A series of thieno[2,3-c]pyridine derivatives were synthesized and screened for antimicrobial activity.
- Results showed that compounds with electron-withdrawing groups at the para position of the benzamide exhibited enhanced activity against tested pathogens.
-
Anticancer Activity Assessment :
- A study evaluated the cytotoxic effects of various thieno[2,3-c]pyridine derivatives on human cancer cell lines.
- Findings revealed that modifications at the nitrogen positions significantly influenced anticancer potency.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer : Utilize one-pot multi-step reactions to minimize intermediate isolation and improve efficiency. For example, substituent variations on the benzamido or sulfonyl groups (e.g., bromophenyl or nitrophenyl analogs) can influence reaction kinetics and purity . Monitor reaction progress via TLC and employ gradient normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) for purification . Adjust solvent systems (e.g., DMSO-d6 for NMR analysis) to resolve steric hindrance during crystallization .
Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- 1H/13C NMR : Assign proton environments (e.g., methylpiperidinyl sulfonyl protons at δ 2.50–3.84 ppm) and carbon backbone signals (e.g., thienopyridine carbons at 108–157 ppm) .
- HRMS (ESI) : Validate molecular weight accuracy (e.g., theoretical vs. observed Δm/z < 0.02) to confirm substituent incorporation .
- FTIR : Identify key functional groups (e.g., sulfonyl S=O stretch at 1131–1438 cm⁻¹, ester C=O at 1596–1700 cm⁻¹) .
Q. How should researchers address low purity (<60%) during synthesis?
- Methodological Answer : Optimize recrystallization solvents (e.g., ethanol/water mixtures) and employ preparative HPLC with C18 columns for challenging separations. For persistent impurities, introduce protecting groups (e.g., tert-butyl carbamates) on reactive amines or sulfonamides during intermediate steps .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) of the thienopyridine core and sulfonylbenzamido substituents .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., dopamine D3 receptor binding) to prioritize substituents with favorable steric/electronic profiles .
- AI-Driven Reaction Design : Apply ICReDD’s reaction path search algorithms to predict optimal conditions for functionalizing the 4-methylpiperidinyl group .
Q. What strategies resolve contradictions in spectroscopic data (e.g., HRMS deviations or split NMR peaks)?
- Methodological Answer :
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD3-substituted piperidinyl groups) to clarify ambiguous proton assignments .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the thienopyridine region (e.g., coupling between H-5 and H-7 protons) .
- High-Resolution Cryo-EM : Confirm crystalline packing effects if split peaks persist in solution-state NMR .
Q. How can researchers mechanistically probe the role of the sulfonyl group in reaction pathways?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using protiated vs. deuterated sulfonylbenzamido intermediates to identify rate-determining steps .
- Trapping Experiments : Add radical scavengers (e.g., TEMPO) during sulfonylation to test for radical-mediated pathways .
- In Situ IR : Monitor sulfonyl stretching frequencies during reactions to track intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
